molecular formula C23H21N3O B2846600 2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 921919-68-8

2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2846600
M. Wt: 355.441
InChI Key: OFTQTVFNKOXMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as BIA, is a chemical compound that belongs to the class of indole-based compounds. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.

Scientific Research Applications

Corrosion Inhibition

A study by Yıldırım and Cetin (2008) explored the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds, including acetamide derivatives, demonstrated promising corrosion prevention efficiencies in steel coupons within acidic and oil medium environments. This suggests a potential application for 2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide related compounds in protecting metal surfaces against corrosion, particularly in industrial settings where acid corrosion is a concern (Yıldırım & Cetin, 2008).

Metabolic Stability Enhancement

In the realm of medicinal chemistry, the design of compounds with improved metabolic stability is crucial. Stec et al. (2011) discussed the structure-activity relationships of dual inhibitors targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). Their work involved investigating various 6,5-heterocycles to overcome metabolic deacetylation challenges, highlighting the importance of structural modifications in enhancing the metabolic stability of pharmaceutical compounds. This research underscores the potential of structurally related acetamide derivatives in creating more stable and effective therapeutic agents (Stec et al., 2011).

Potential Therapeutic Uses

Another study by Shibuya et al. (2018) identified K-604, a compound structurally similar to 2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, as a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase-1 (ACAT-1). This compound exhibited significant selectivity and improved oral absorption, suggesting its utility in treating diseases associated with ACAT-1 overexpression. The therapeutic potential of such compounds in managing cholesterol-related disorders or other conditions where ACAT-1 plays a crucial role is significant (Shibuya et al., 2018).

properties

IUPAC Name

2-(1-benzylindol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c27-23(25-15-20-10-6-7-13-24-20)14-19-17-26(16-18-8-2-1-3-9-18)22-12-5-4-11-21(19)22/h1-13,17H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTQTVFNKOXMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-benzyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

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